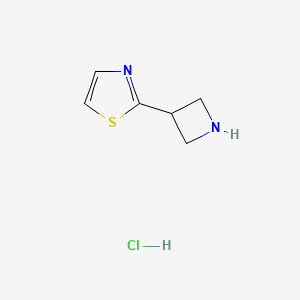

2-(3-Azetidinyl)-1,3-thiazole hydrochloride

Description

Properties

IUPAC Name |

2-(azetidin-3-yl)-1,3-thiazole;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2S.ClH/c1-2-9-6(8-1)5-3-7-4-5;/h1-2,5,7H,3-4H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQLSYZUXGSQDSI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1)C2=NC=CS2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9ClN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1609403-00-0 | |

| Record name | Thiazole, 2-(3-azetidinyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1609403-00-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Thiazole Ring Formation

The thiazole core is typically synthesized via Hantzsch thiazole synthesis or modified cyclization routes. A representative method involves:

- Reacting thiourea derivatives with α-halo ketones or acetylenic precursors

Reaction Conditions :

| Parameter | Value |

|---|---|

| Solvent | Ethanol or dioxane |

| Temperature | Reflux (78–100°C) |

| Catalyst | Triethylamine (TEA) |

| Reaction Time | 2–24 hours |

| Yield | 55–93% (based on analogous syntheses) |

One-Pot Multicomponent Approaches

Thiosemicarbazide-Based Synthesis

A scalable method adapted from anti-cancer thiazole syntheses involves:

- Reacting 2-benzylidenehydrazinyl-4-methylthiazole (1) with thiosemicarbazide (2) and hydrazonoyl chlorides (3) in dioxane/TEA.

- In situ cyclization to form the thiazole-azetidine framework.

Key Data :

| Component | Role |

|---|---|

| Thiosemicarbazide | Nitrogen source for thiazole |

| Hydrazonoyl chlorides | Electrophilic azetidine precursors |

| TEA | Acid scavenger |

Advantages :

Hydrochloride Salt Formation

The free base (2-(3-azetidinyl)-1,3-thiazole) is treated with HCl gas in anhydrous diethyl ether or 1M aqueous HCl to yield the hydrochloride salt.

Critical Parameters :

- Stoichiometry : 1:1 molar ratio of base to HCl prevents over-acidification.

- Temperature : 0–5°C to avoid decomposition.

- Characterization :

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|

| Stepwise (Hantzsch) | 60–70 | >95 | Moderate |

| Multicomponent | 75–85 | >90 | High |

| Cyclization | 55–65 | 85–90 | Low |

Trade-offs :

- Multicomponent reactions favor scalability but require stringent solvent drying.

- Stepwise synthesis allows intermediate purification but increases time/cost.

Chemical Reactions Analysis

Reactivity with Nucleophiles

The azetidine ring undergoes nucleophilic substitution under mild conditions:

For example, treatment with sodium azide yields 3-azido derivatives, which can be hydrogenated to 3-aminoazetidine analogs .

Cycloaddition and Ring-Opening Reactions

The compound participates in cycloaddition reactions to form fused heterocycles:

-

With aromatic aldehydes : Forms Schiff bases (e.g., N-(2-benzylidenylimino-thiazol-4-yl)diphenylamine) in methanol under glacial acetic acid catalysis .

-

With chloroacetyl chloride : Generates azetidin-2-ones (β-lactams) in dry dioxane at 0–5°C .

Reaction with triethylamine and chloroacetyl chloride produces trans-β-lactams selectively in refluxing toluene .

Biological Interactions

The azetidine-thiazole scaffold interacts with metallo-β-lactamases (MBLs), particularly influencing enzyme kinetics:

-

IMP-78 variant : Exhibits enhanced hydrolysis efficiency (kₐₜₕ/Kₘ = 1.2 × 10⁴ M⁻¹s⁻¹) due to V67F/S262G mutations that increase active-site flexibility .

-

Antibacterial activity : Derived thiazolidinones show moderate activity against Staphylococcus aureus (MIC = 32 µg/mL) .

Table 1: Spectral Data for Key Derivatives

| Compound | IR (cm⁻¹) | ¹H-NMR (δ, ppm) | MS (m/z) |

|---|---|---|---|

| Schiff base (3a) | 1630 (C=N) | 7.85 (s, 1H, CH=N) | 352 (M⁺) |

| Azetidinone (4a) | 1745 (C=O) | 4.12 (d, 1H, CH–Cl) | 389 (M⁺) |

Table 2: Reaction Yields for β-Lactam Derivatives

| Substituent | Solvent | Time (h) | Yield |

|---|---|---|---|

| 4-MeC₆H₄ | Toluene, reflux | 6 | 88% |

| Thienylpyrazole | CHCl₃, reflux | 5 | 82% |

Scientific Research Applications

Antibacterial Properties

One of the primary applications of 2-(3-azetidinyl)-1,3-thiazole hydrochloride is in the development of antibacterial agents. This compound exhibits significant antibacterial activity against a range of pathogenic microorganisms. Research has indicated that derivatives of thiazole, including those containing azetidine moieties, can enhance the efficacy of antibiotics by improving their resistance to β-lactamase enzymes, which are responsible for antibiotic resistance in bacteria .

Case Study: Carbapenem Derivatives

A notable study focused on carbapenem derivatives that incorporate this compound. These compounds demonstrated high antibacterial activities and strong inhibition against β-lactamase enzymes, making them promising candidates for treating infections caused by resistant bacteria . The synthesis of these derivatives involves introducing the thiazole and azetidine groups into the carbapenem framework, enhancing their pharmacological profile.

Synthesis Overview:

- Cycloaddition Reactions: These reactions allow for the formation of azetidine rings with high stereoselectivity and yield. For instance, azetidinones can be synthesized via cycloaddition approaches that involve reactive intermediates derived from thiazole compounds .

- Nucleophilic Substitution: The compound can also be synthesized through nucleophilic substitution reactions involving thiazole derivatives and azetidine precursors .

Therapeutic Potential

The therapeutic applications of this compound extend beyond antibacterial activity. Its structural characteristics suggest potential utility in developing other bioactive compounds.

Potential Applications:

- Anticancer Activity: Some studies have indicated that azetidine derivatives possess anticancer properties. The incorporation of thiazole moieties may further enhance these effects by targeting specific cancer cell pathways .

- Neuroimaging Agents: Research involving azetidine-carboxylates has shown promise in neuroimaging applications, particularly for visualizing monoacylglycerol lipase activity in the brain using PET imaging techniques .

Data Table: Summary of Applications

Mechanism of Action

The mechanism of action of 2-(3-Azetidinyl)-1,3-thiazole hydrochloride involves its interaction with specific molecular targets. The azetidine ring is known to undergo ring-opening reactions, which can lead to the formation of reactive intermediates. These intermediates can interact with biological molecules, potentially leading to therapeutic effects. The thiazole ring can also participate in various biochemical pathways, contributing to the compound’s overall activity .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of this compound and Analogs

Azetidine-Containing Thiazoles

- 2-(Azetidin-3-yloxy)-1,3-thiazole dihydrochloride (C₆H₁₀Cl₂N₂OS): This analog replaces the azetidinyl group with an azetidinyloxy linkage (oxygen bridge). The dihydrochloride salt increases polarity and solubility compared to the monohydrochloride form of the target compound .

Piperidine-Containing Thiazoles

- 2-(3-Hydroxypiperidin-1-yl)-1-(thiazol-2-yl)ethanone hydrochloride (C₁₀H₁₅ClN₂O₂S): Features a six-membered piperidine ring with a hydroxyl group instead of the four-membered azetidine. However, the reduced rigidity may decrease selectivity compared to azetidine derivatives .

Thiazoles with Chloromethyl Substituents

- 5-(Chloromethyl)-2-(2-methoxyphenyl)-1,3-thiazole hydrochloride (C₁₁H₁₁Cl₂NOS): The chloromethyl group at the 5-position increases electrophilicity, making the compound reactive toward nucleophiles (e.g., in alkylation reactions). Applications: Such derivatives are often intermediates in drug synthesis, particularly for antiretroviral or anticancer agents .

Biological Activity

2-(3-Azetidinyl)-1,3-thiazole hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The compound features an azetidine ring fused with a thiazole moiety, which contributes to its unique chemical properties. The presence of both rings allows for diverse interactions with biological targets, enhancing its pharmacological potential.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets in microbial and cancerous cells. The azetidine ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can modify biological molecules. Additionally, the thiazole ring participates in various biochemical pathways, which may contribute to its therapeutic effects.

Antimicrobial Activity

Research indicates that this compound exhibits promising antimicrobial properties. It has been studied for its effectiveness against various bacterial strains and fungi. For instance, derivatives of thiazole compounds have shown significant antifungal activity against Candida species, with minimum inhibitory concentration (MIC) values lower than those of established antifungal agents like fluconazole .

| Compound | MIC (µg/mL) | Reference Drug MIC (µg/mL) |

|---|---|---|

| This compound | 7.81 | 15.62 (Fluconazole) |

| Other Thiazole Derivatives | 3.9 | 15.62 (Fluconazole) |

Anticancer Activity

The compound has also been evaluated for its anticancer properties. Studies have demonstrated that it can inhibit the proliferation of various cancer cell lines, including breast cancer cells (e.g., MDA-MB-231). The compound exhibited a selective cytotoxic effect, showing a significant difference in activity between cancerous and non-cancerous cells .

Case Studies

- Study on Antifungal Activity : A series of thiazole derivatives were synthesized and tested against C. albicans. Two specific compounds showed remarkable antifungal activity with MIC values significantly lower than fluconazole .

- Evaluation of Anticancer Properties : In vitro studies revealed that this compound inhibited cell growth in several cancer cell lines with IC50 values indicating potent activity against MDA-MB-231 cells while sparing normal cells .

Safety and Toxicology

Toxicological assessments are crucial for evaluating the safety profile of any new compound. Preliminary studies indicate that this compound has a favorable safety profile when administered at therapeutic doses in animal models . Further studies are required to fully understand its toxicity mechanisms and long-term effects.

Q & A

Q. What are the standard synthetic routes for 2-(3-Azetidinyl)-1,3-thiazole hydrochloride?

Methodological Answer: The synthesis typically involves cyclocondensation of azetidine precursors with thiazole-forming reagents. For example, reacting 3-azetidinyl derivatives (e.g., 3-chloroazetidine) with bromomethylthiazole intermediates under reflux in ethanol using sodium acetate as a base. Hydrochloric acid is then added for salt formation. Purification often involves recrystallization from ethanol/water mixtures .

Q. Which spectroscopic methods are essential for characterizing this compound?

Methodological Answer: Use 1H/13C NMR to confirm azetidine-thiazole connectivity and salt formation (e.g., downfield shifts for NH or Cl– interactions). Mass spectrometry (ESI-MS) verifies molecular ion peaks (M+H)+. HPLC (>98% purity) is critical for batch validation, with comparison to authenticated standards .

Q. What safety precautions are required when handling this compound?

Methodological Answer: Use nitrile gloves, sealed containers, and fume hoods due to potential respiratory sensitization. Store at -18°C with desiccants to prevent hydrolysis. Quench waste with 10% sodium bicarbonate before disposal .

Q. How to validate the absence of process-related impurities in synthesized batches?

Methodological Answer: Implement LC-MS with charged aerosol detection for non-UV active impurities. Use orthogonal separation methods (e.g., HILIC vs. reversed-phase). Perform spiking experiments with suspected intermediates (e.g., des-chloro analogs) to confirm impurity identity .

Advanced Research Questions

Q. How to resolve discrepancies in reported biological activity data for azetidine-thiazole derivatives?

Methodological Answer: Systematically evaluate (1) compound purity via orthogonal methods (HPLC, elemental analysis), (2) biological assay conditions (cell lines, concentration ranges), and (3) salt stability under experimental conditions. Compare results with structurally defined analogs from controlled studies .

Q. What strategies optimize low yields in the hydrochloride salt formation step?

Methodological Answer: (a) Screen counterion sources (HCl gas vs. aqueous HCl), (b) employ solvent systems with differential solubility (e.g., ethanol/ether mixtures), (c) control crystallization kinetics through gradient cooling. Monitor pH during salt precipitation .

Q. How to address conflicting 13C NMR signals in azetidine-thiazole systems?

Methodological Answer: Perform variable-temperature NMR to assess tautomeric equilibria. Compare experimental chemical shifts with DFT-calculated values . Use deuterated solvents with varying polarities to stabilize specific conformers .

Q. What computational approaches predict the reactivity of the azetidine ring in medicinal chemistry applications?

Methodological Answer: Apply density functional theory (DFT) to calculate ring strain energies and nucleophilic susceptibility. Molecular dynamics simulations model ring-opening kinetics under physiological conditions. Validate with kinetic isotope effect studies .

Q. What mechanistic insights guide the design of stable formulation matrices for this hydrochloride salt?

Methodological Answer: Conduct accelerated stability studies (40°C/75% RH) with pH-varied buffers. Use solid-state NMR to monitor salt dissociation. Co-formulate with cyclodextrins or cellulose derivatives to inhibit hygroscopic degradation .

Q. How to establish structure-activity relationships for novel azetidine-thiazole analogs?

Methodological Answer: Synthesize derivatives with systematic substitutions (e.g., azetidine N-alkylation, thiazole C5 modifications). Test in parallel biological assays with standardized protocols. Apply QSAR modeling using steric/electronic descriptors from computational chemistry .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.